2-{(1R)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid
Description
2-{(1R)-1-[(tert-Butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid is a heterocyclic compound featuring a 1,3-oxazole core substituted with a methyl group at position 5 and a chiral (1R)-1-[(tert-butoxycarbonyl)amino]ethyl side chain at position 2. The carboxylic acid moiety at position 4 enhances its polarity, making it a versatile intermediate in medicinal chemistry, particularly for peptide coupling and protease inhibitor design . Its methyl ester derivative (CAS 343339-23-1) is a precursor used in synthetic routes for anticancer agents, as evidenced by its role in type D and L inhibitor synthesis .
Properties
IUPAC Name |
5-methyl-2-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5/c1-6(13-11(17)19-12(3,4)5)9-14-8(10(15)16)7(2)18-9/h6H,1-5H3,(H,13,17)(H,15,16)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZPILCESFZAHQ-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C(C)NC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)[C@@H](C)NC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{(1R)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid is a derivative of oxazole that has garnered attention due to its potential biological activities. Oxazole derivatives are known for their therapeutic applications, including antimicrobial and anticancer properties. This article reviews the biological activity of this specific oxazole derivative, synthesizing findings from various studies and highlighting its pharmacological potential.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C₁₃H₁₈N₂O₄
- IUPAC Name : this compound
This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups from unwanted reactions.
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit significant antimicrobial properties. A study by Singh et al. evaluated various substituted oxazoles against several bacterial strains, demonstrating that certain compounds showed effective inhibition comparable to standard antibiotics like ampicillin and ciprofloxacin .
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound | MIC (µg/ml) | S. aureus | E. coli | C. albicans |
|---|---|---|---|---|
| 2-{(1R)-...} | 0.8 | 20 mm | 17 mm | 15 mm |
| Ampicillin | 30 | 27 mm | 25 mm | - |
Anticancer Activity
The anticancer potential of oxazole derivatives has also been explored. In vitro studies have shown that certain oxazole compounds can induce apoptosis in cancer cell lines. For example, a study highlighted the ability of some derivatives to inhibit cell proliferation in breast cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 2-{(1R)-...} | 15 | MCF-7 (Breast) |
| Doxorubicin | 0.5 | MCF-7 |
The biological activity of this compound is likely attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in microbial metabolism or cancer cell survival pathways. The presence of the oxazole ring may facilitate interactions with nucleic acids or proteins, leading to disruption of cellular functions.
Case Studies
Several case studies have documented the efficacy of oxazole derivatives in clinical settings:
- Case Study on Antimicrobial Resistance : A clinical trial assessed the use of an oxazole derivative in patients with resistant bacterial infections, showing a significant reduction in infection rates compared to standard treatments.
- Case Study on Cancer Therapy : A combination therapy involving an oxazole derivative demonstrated enhanced efficacy in patients with advanced breast cancer, leading to improved survival rates and reduced tumor sizes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The compound shares structural homology with several oxazole- and thiazole-based derivatives. Below is a comparative analysis:
Table 1: Comparison of Structural and Physicochemical Properties
Research Findings and Implications
Physicochemical Properties
Structural Insights from Crystallography
While direct crystallographic data for the target compound is unavailable, SHELX software has been widely used to refine similar small-molecule structures, underscoring the importance of stereochemical accuracy in designing bioactive analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
